Heptabarbital was initially synthesized in the 1930s and marketed under various trade names like "Somnol" and "Medomin" as a sedative and hypnotic medication. However, concerns about its high potential for dependence and overdose led to its withdrawal from many countries, including the United States, in the 1960s and 1970s [].
Heptabarbital's ability to induce sleep and modify brain activity makes it a valuable tool in certain animal research studies. Researchers utilize it to:
Heptabarbital, also referred to as heptabarbitone or by its trade names such as Eudan and Medapan, is a sedative-hypnotic drug that was widely used in Europe from the 1950s for the treatment of insomnia. Its chemical formula is , with a molar mass of approximately 250.298 g/mol. The drug functions by interacting with the gamma-aminobutyric acid (GABA) receptors in the brain to produce its calming effects .
Heptabarbital acts as a central nervous system depressant by enhancing the action of the neurotransmitter GABA (gamma-aminobutyric acid) at the GABAA receptor []. GABA is the primary inhibitory neurotransmitter in the brain, and its binding to the GABAA receptor promotes relaxation and sleep. Heptabarbital does not directly bind to the same site as GABA but potentiates its effect, leading to increased neuronal inhibition and ultimately, sedation.
Heptabarbital shares the risks associated with other barbiturates. These include:
Heptabarbital exhibits significant biological activity primarily through its action on GABA receptors:
The synthesis of heptabarbital typically involves:
Heptabarbital's interactions with other drugs and substances have been studied extensively:
Several compounds share structural and functional similarities with heptabarbital. Below is a comparison highlighting their uniqueness:
| Compound Name | Chemical Formula | Primary Use | Unique Features |
|---|---|---|---|
| Amobarbital | C11H16N2O3 | Sedative | Shorter duration of action |
| Pentobarbital | C11H18N2O3 | Anesthetic | Commonly used in euthanasia protocols |
| Hexobarbital | C13H18N2O3 | Sedative | Intermediate duration |
| Methohexital | C13H18N2O3 | Anesthetic | Rapid onset; short duration |
Heptabarbital is unique among these compounds due to its specific binding characteristics at GABA_A receptors and its historical use profile in treating insomnia.
Heptabarbital represents a member of the barbituric acid derivative family, characterized by its specific structural modifications at the carbon-5 position of the pyrimidinetrione ring system [1]. The systematic nomenclature according to International Union of Pure and Applied Chemistry guidelines designates this compound as 5-(1-cyclohepten-1-yl)-5-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione [2] [3]. Alternative systematic names include 5-(1-cyclohepten-1-yl)-5-ethylbarbituric acid and barbituric acid, 5-(1-cyclohepten-1-yl)-5-ethyl-, reflecting the historical nomenclature conventions for barbiturate compounds [4] [5].
The molecular formula of heptabarbital is C₁₃H₁₈N₂O₃, corresponding to a molecular weight of 250.2936 grams per mole [1] [6]. The Chemical Abstracts Service registry number is 509-86-4, which serves as the unique identifier for this compound in chemical databases [3] [7]. The International Chemical Identifier key is PAZQYDJGLKSCSI-UHFFFAOYSA-N, providing a standardized representation for computational chemistry applications [4] [8].
| Property | Value |
|---|---|
| Systematic Name (International Union of Pure and Applied Chemistry) | 5-(1-cyclohepten-1-yl)-5-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione [2] |
| Alternative Systematic Names | 5-(1-cyclohepten-1-yl)-5-ethylbarbituric acid; barbituric acid, 5-(1-cyclohepten-1-yl)-5-ethyl- [4] |
| Chemical Abstracts Service Registry Number | 509-86-4 [3] |
| Molecular Formula | C₁₃H₁₈N₂O₃ [1] |
| Molecular Weight | 250.2936 g/mol [6] |
| International Chemical Identifier | InChI=1S/C13H18N2O3/c1-2-13(9-7-5-3-4-6-8-9)10(16)14-12(18)15-11(13)17/h7H,2-6,8H2,1H3,(H2,14,15,16,17,18) [4] |
| International Chemical Identifier Key | PAZQYDJGLKSCSI-UHFFFAOYSA-N [8] |
| Simplified Molecular Input Line Entry System | CCC1(C(=O)NC(=O)NC1=O)C2=CCCCCC2 [4] |
The structural architecture of heptabarbital features two distinct substituents at the carbon-5 position: an ethyl group and a 1-cyclohepten-1-yl moiety [1] [2]. The percent composition analysis reveals carbon at 62.38%, hydrogen at 7.25%, nitrogen at 11.19%, and oxygen at 19.18% [6]. This composition reflects the predominantly hydrocarbon character of the substituent groups while maintaining the electronegative heteroatoms essential for the pharmacological activity of barbiturate compounds [6].
The crystallographic characterization of heptabarbital has been documented through X-ray diffraction studies, with structural data deposited in the Cambridge Crystallographic Data Centre under accession number 714231 [1]. The associated crystallographic study was published with the digital object identifier 10.1021/cg801416a, providing detailed structural analysis of the compound [1].
Heptabarbital crystallizes in a form typical of barbiturate derivatives, exhibiting the characteristic hydrogen-bonding patterns observed in this class of compounds [9] [11]. The crystal structure analysis reveals that barbiturate molecules, including heptabarbital, contain two nitrogen-hydrogen and three carbon-oxygen functional groups, which serve as potential bond donor and acceptor sites for hydrogen bonds, respectively [9]. The aggregation of barbiturate molecules in the solid state is directed by intermolecular nitrogen-hydrogen···oxygen=carbon interactions [9].
| Crystallographic Property | Value |
|---|---|
| Cambridge Crystallographic Data Centre Number | 714231 [1] |
| Associated Publication Digital Object Identifier | 10.1021/cg801416a [1] |
| Crystal System | Variable depending on polymorph [9] |
| Crystal Habit | Crystalline needles or prismatic crystals [6] |
| Crystal Packing Type | Hydrogen-bonded chains or layers [9] |
| Hydrogen Bonding Pattern | Nitrogen-hydrogen···oxygen=carbon interactions between pyrimidinetrione rings [9] |
| Melting Point | 174°C [6] |
The three-dimensional conformation of heptabarbital is characterized by the pyrimidinetrione ring system adopting a planar configuration, which is typical for barbituric acid derivatives [24] [25]. The cycloheptenyl substituent introduces conformational flexibility due to the seven-membered ring structure, while the ethyl group provides additional steric bulk at the carbon-5 position [1] [2]. Geometrical constraints arising from the rigidity of the pyrimidinetrione unit mean that only a few nitrogen-hydrogen···oxygen=carbon-bonded topology types are frequently observed in barbiturate crystal structures [9].
The crystal packing of heptabarbital follows patterns commonly observed in barbiturate structures, specifically the formation of hydrogen-bonded chains of the C-4 ladder type or layer structures of the L-1 type [9] [11]. These hydrogen-bonding motifs are characterized by sequences of fused ring structures formed through intermolecular interactions between the nitrogen-hydrogen donor groups and the carbonyl acceptor sites [9]. The specific hydrogen-bonding pattern in heptabarbital crystals contributes to the stability and physical properties of the solid form [11].
Nuclear magnetic resonance spectroscopic analysis of heptabarbital provides detailed information about the molecular structure and conformational characteristics of the compound [12] [14]. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances corresponding to the various hydrogen environments within the molecule [14]. The cycloheptenyl moiety displays complex multipicity patterns due to the overlapping signals from the methylene groups in the seven-membered ring system [14].
The carbon-13 nuclear magnetic resonance spectrum of heptabarbital reveals distinct resonances for the carbonyl carbons of the pyrimidinetrione ring, typically appearing in the downfield region around 150-170 parts per million [14] [15]. The ethyl substituent carbons appear as expected patterns, with the methyl carbon showing a characteristic upfield shift compared to the methylene carbon [14]. The cycloheptenyl carbons contribute multiple signals reflecting the different chemical environments within the seven-membered ring [15].
| Nuclear Magnetic Resonance Parameter | Characteristics |
|---|---|
| Proton Nuclear Magnetic Resonance Solvent | Typically CDCl₃ or DMSO-d₆ [15] |
| Carbon-13 Nuclear Magnetic Resonance Frequency | 25.16 MHz (reported example) [15] |
| Chemical Shift Reference | Tetramethylsilane [14] |
| Notable Features | Complex cycloheptenyl multipicity, characteristic carbonyl region [14] |
Infrared spectroscopic analysis of heptabarbital reveals characteristic absorption bands that are diagnostic for barbiturate compounds [12] [17]. The nitrogen-hydrogen stretching vibrations typically appear in the region of 3200-3400 cm⁻¹, with the specific frequency dependent on the hydrogen-bonding environment [18] [22]. The carbonyl stretching vibrations of the pyrimidinetrione ring system produce strong absorptions in the range of 1650-1750 cm⁻¹ [18] [19].
The infrared spectrum of heptabarbital shows distinct features that can be used for identification and structural characterization [12]. The nitrogen-hydrogen stretching region provides information about intermolecular hydrogen bonding in the solid state, with hydrogen-bonded nitrogen-hydrogen groups appearing at lower frequencies compared to free nitrogen-hydrogen stretches [22]. The carbonyl region exhibits multiple absorption bands corresponding to the different carbonyl environments within the pyrimidinetrione ring [18].
| Infrared Spectroscopy Parameter | Wavenumber Range |
|---|---|
| Nitrogen-Hydrogen Stretching (free) | ~3400 cm⁻¹ [22] |
| Nitrogen-Hydrogen Stretching (hydrogen-bonded) | 3100-3200 cm⁻¹ [22] |
| Carbonyl Stretching | 1650-1750 cm⁻¹ [18] |
| Ring Breathing Mode | 623-630 cm⁻¹ [9] |
Mass spectrometric analysis of heptabarbital provides valuable information about the molecular ion and fragmentation patterns characteristic of barbiturate compounds [13] [17]. The molecular ion peak appears at mass-to-charge ratio 250, corresponding to the molecular weight of the compound [3] [13]. The electron ionization mass spectrum exhibits characteristic fragmentation patterns that are useful for structural identification [17] [19].
The fragmentation of heptabarbital under electron ionization conditions follows pathways typical of barbiturate compounds, involving loss of substituent groups and ring fragmentation [17] [19]. The cycloheptenyl substituent undergoes characteristic eliminations, producing fragment ions that can be used for structural elucidation [17]. The base peak and other significant fragment ions provide fingerprint information for compound identification [13] [19].
| Mass Spectrometry Parameter | Value/Characteristics |
|---|---|
| Molecular Ion (M⁺) | m/z 250 [13] |
| Ionization Method | Electron Ionization [13] |
| Fragmentation Pattern | Loss of cycloheptenyl and ethyl substituents [17] |
| Base Peak Region | Variable depending on conditions [19] |
| National Institute of Standards and Technology Mass Spectrometry Number | 246436 [13] |
Heptabarbital functions as a positive allosteric modulator of gamma-aminobutyric acid type A receptors, binding to sites that are topographically distinct from the gamma-aminobutyric acid binding site and the benzodiazepine recognition site [1] [2]. The receptor modulation occurs through specific interactions with alpha and beta subunit interfaces, where the compound enhances gamma-aminobutyric acid-mediated inhibitory postsynaptic currents [1] [3].
The modulation mechanism involves binding to sites located at either the alpha or beta subunit interfaces of the heteropentameric receptor complex [1] [2]. This binding decreases input resistance and depresses burst and tonic firing patterns, particularly affecting ventrobasal and intralaminar neurons [1] [3]. The enhancement of gamma-aminobutyric acid type A receptor function represents the primary mechanism underlying heptabarbital's sedative and hypnotic effects [1] [2].
Research utilizing transgenic mice with point mutations in the beta-3 gamma-aminobutyric acid type A receptor subunit has demonstrated diminished sensitivity to barbiturate-induced sedation and immobilization, confirming the critical role of specific subunit compositions in barbiturate pharmacology [4] [5]. The beta subunits appear to harbor structural elements sufficient for barbiturate binding, while gamma-aminobutyric acid activation requires additional receptor components [6].
The precise anatomical localization of heptabarbital binding sites involves specific amino acid residues within the transmembrane domains of gamma-aminobutyric acid type A receptor subunits. Critical binding determinants include beta-subunit methionine 286 located in the third transmembrane domain and alpha-subunit methionine 236 in the first transmembrane domain [4] [5] [7]. These methionine residues form a binding pocket that accommodates barbiturate molecules and facilitates allosteric modulation of receptor function [8] [9].
The binding site topology demonstrates that barbiturates interact with residues in the second and third transmembrane domains of the beta subunit, with the binding pocket formation involving contributions from both alpha and beta subunit interfaces [4] [5]. Mutagenesis studies have revealed that alterations to methionine 286 can significantly modify barbiturate binding affinity and efficacy, indicating the critical importance of this residue in drug-receptor interactions [8] [9].
Structural analysis reveals that the barbiturate binding site exists within the transmembrane region of the receptor, positioned below the gamma-aminobutyric acid binding sites at the beta-positive/alpha-negative interfaces [10]. This positioning allows barbiturates to modulate receptor function through allosteric mechanisms that influence channel gating dynamics without directly competing with gamma-aminobutyric acid for binding [11] [10].
The topology of barbiturate binding sites differs markedly from benzodiazepine recognition sites, which are located in the extracellular domain at alpha-gamma subunit interfaces [10]. This spatial separation explains the distinct pharmacological profiles of barbiturates compared to benzodiazepines, despite both drug classes enhancing gamma-aminobutyric acid type A receptor function [12] [10].
Heptabarbital significantly modifies chloride channel gating dynamics through enhancement of channel opening kinetics and prolongation of channel open times [13] [14]. The compound increases the mean conductance at individual chloride channels while simultaneously extending both the amplitude and decay time of inhibitory postsynaptic currents [1] [14]. These modifications result in enhanced chloride influx and increased neuronal hyperpolarization [13] [14].
Patch-clamp electrophysiological studies have demonstrated that barbiturates increase gamma-aminobutyric acid type A receptor channel mean open time through alterations in burst kinetics [13] [14]. The compounds shift the frequency distribution of channel open times toward longer durations by reducing the relative frequency of short open states and increasing the occurrence of prolonged open states [13] [14]. This redistribution of open time components contributes to the enhanced inhibitory efficacy of gamma-aminobutyric acid in the presence of barbiturates [13] [14].
The gating modifications induced by heptabarbital involve three distinct open states with time constants that remain unchanged by barbiturate presence [13] [14]. However, barbiturates alter the relative proportions of these states, favoring the longest open state while reducing shorter opening events [13] [14]. This mechanism explains the enhanced channel activity without changes in single-channel conductance values [13] [14].
Barbiturate-induced changes in channel gating also affect burst characteristics, with compounds increasing both burst duration and the relative frequency of longer bursts containing multiple channel openings [13] [14]. The enhancement occurs through increased occurrence of the longest burst state while decreasing shorter burst components [13] [14]. These modifications in burst kinetics contribute to the sustained enhancement of gamma-aminobutyric acid type A receptor-mediated inhibition [13] [14].
Heptabarbital demonstrates antagonistic effects on alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, a subtype of ionotropic glutamate receptors that mediate fast excitatory synaptic transmission in the mammalian central nervous system [1] [2] [15]. This antagonism represents a secondary mechanism of action that contributes to the overall central nervous system depressant effects of the compound [16] [17].
The alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor blockade occurs through competitive inhibition mechanisms, where barbiturates interfere with glutamate binding and subsequent receptor activation [16] [17]. Studies utilizing glutamate receptor subunit-2 knockout mice have demonstrated that barbiturate sensitivity is increased despite reduced alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor sensitivity to barbiturate blockade, suggesting complex interactions between excitatory and inhibitory systems [16].
Research has shown that barbiturates block alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid and kainate receptor subtypes but do not significantly affect N-methyl-D-aspartate receptors [17] [18]. This selective antagonism of specific glutamate receptor subtypes contributes to the reduction of excitatory neurotransmission without complete abolition of glutamatergic signaling [17] [18].
The alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonism by heptabarbital may contribute to anticonvulsant effects through reduction of excitatory drive in neural circuits [16] [19]. However, studies indicate that this mechanism does not directly correlate with anesthetic potency, suggesting that alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor inhibition plays a supportive rather than primary role in barbiturate pharmacology [16].
Heptabarbital inhibits voltage-gated calcium channels, particularly P/Q-type calcium channels, which are critical for neurotransmitter release at presynaptic terminals [4] [5] [20]. This inhibition contributes to the reduction of calcium-dependent action potentials and subsequent depression of synaptic transmission [20] [21]. The calcium channel blockade represents an important component of barbiturate-induced central nervous system depression [20] [21].
P/Q-type calcium channels, encoded by the calcium channel alpha-1A subunit gene, are predominantly expressed at central nervous system synapses where they couple neuronal excitation to neurotransmitter secretion [22] [23]. Barbiturate inhibition of these channels results in reduced calcium entry during action potentials, leading to decreased vesicular neurotransmitter release [20] [21]. This mechanism contributes to the overall reduction in synaptic efficacy observed during barbiturate exposure [20] [21].
Electrophysiological studies have demonstrated that pentobarbital, a structurally related barbiturate, produces concentration-dependent inhibition of human recombinant P/Q-type calcium channels with enhanced apparent inactivation and use-dependent block [21]. The inhibition involves both peak current depression and acceleration of channel inactivation kinetics [21]. These effects occur at clinically relevant concentrations and demonstrate voltage-independence [21].
The calcium channel inhibition by barbiturates correlates with their anesthetic potency, suggesting that this mechanism contributes significantly to their pharmacological effects [20] [21]. Barbiturates reduce calcium-dependent action potential duration at concentrations that correspond to their sedative-hypnotic and anesthetic activity ranges [20]. This correlation supports the hypothesis that calcium channel blockade contributes to barbiturate-induced anesthesia through reduction of presynaptic calcium entry and consequent neurotransmitter release depression [20].
Heptabarbital exhibits inhibitory effects on neuronal nicotinic acetylcholine receptors, although this interaction does not appear to contribute directly to its anesthetic or sedative properties [1] [2] [24] [25]. Both depressant and convulsant barbiturates demonstrate similar potencies in inhibiting nicotinic acetylcholine receptor-mediated currents, indicating that this mechanism is not responsible for the therapeutic effects of barbiturates [24] [25].
Studies utilizing pheochromocytoma-12 cells expressing ganglionic-type nicotinic acetylcholine receptors have shown that barbiturates inhibit nicotine-induced currents in a dose-dependent and reversible manner [24] [25]. The inhibition occurs when barbiturates are co-applied with nicotine and results in acceleration of current decay [24] [25]. Importantly, no significant difference exists between the inhibitory concentrations of depressant and convulsant barbiturate stereoisomers [24] [25].
Investigations using medial habenula neurons from rat brain, which express central nervous system-type nicotinic acetylcholine receptors, have confirmed that thiopental and other barbiturates suppress nicotine-elicited currents at clinically relevant concentrations [25]. However, the lack of correlation between nicotinic receptor inhibition and anesthetic effects suggests that this interaction represents a non-specific effect rather than a therapeutically relevant mechanism [24] [25].